
6-Methylthioguanine
Übersicht
Beschreibung
6-Methylthioguanine is a derivative of guanine, a nucleobase found in DNA and RNA. It is characterized by the substitution of a methylthio group at the sixth position of the guanine molecule. This modification enhances its photoreactivity, making it a subject of interest in various scientific fields, including photochemotherapy and DNA damage studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Methylthioguanine can be synthesized through the methylation of 6-thioguanine. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide, with the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.
Analyse Chemischer Reaktionen
Methylation and DNA Incorporation
S⁶mG forms via enzymatic methylation of 6-thioguanine (SG) in DNA by S-adenosyl-l-methionine (SAM) . This reaction competes with SG oxidation to guanine-S⁶-sulfonic acid (SO₃HG) under UVA exposure .
Replication and Mismatch Repair (MMR)
S⁶mG induces replication errors by pairing with thymine (T) instead of cytosine (C). The resultant S⁶mG:T mispair triggers post-replicative MMR, leading to cytotoxic DNA strand breaks .
-
Key Findings :
Transcriptional Effects
S⁶mG disrupts RNA polymerase II (Pol II) activity, causing transcriptional mutagenesis and stalling .
Parameter | Effect of S⁶mG | Consequence |
---|---|---|
Transcription fidelity | Adenine misincorporation | Mutant mRNA/protein synthesis |
Pol II processivity | 70% reduction in elongation | Transcriptional arrest |
Photochemical Reactivity
Under UVA (310–330 nm), S⁶mG undergoes C–S bond cleavage via a repulsive ¹πσ* state, generating thiyl radicals (GS- ) .
-
Mechanism :
Photolysis Product | Quantum Yield | Reactive Intermediate |
---|---|---|
Thiyl radical (GS- ) | 0.6 ± 0.1 | DNA strand breaks |
Epigenetic Interference
S⁶mG incorporation at CpG sites inhibits cytosine methylation by DNA methyltransferases (DNMTs), altering gene regulation .
-
Study Results :
Therapeutic Implications
S⁶mG’s dual mutagenic and epigenetic effects underpin its role in thiopurine therapies (e.g., azathioprine, 6-mercaptopurine) .
Clinical Relevance | Mechanism |
---|---|
Leukemia/lymphoma treatment | MMR-dependent cytotoxicity |
MTAP-deficient cancer targeting | Synergy with methylthioadenosine (MTA) |
This synthesis of chemical and biological data underscores S⁶mG’s multifaceted reactivity, informing both its therapeutic applications and risks of therapy-related malignancies.
Wissenschaftliche Forschungsanwendungen
Mutagenic Properties
Mechanism of Action:
6-Methylthioguanine is known to induce mutations through its incorporation into DNA. Research has demonstrated that it can lead to G→A transitions in both bacterial and human cells. Specifically, studies have shown that S6mG results in mutation frequencies of approximately 39% in human cells and up to 94% in Escherichia coli . The presence of S6mG disrupts normal DNA replication and transcription processes, which can contribute to genomic instability and potentially lead to cancer development.
Transcriptional Inhibition:
S6mG has been shown to inhibit transcription by RNA polymerases, leading to significant alterations in gene expression. This inhibition is particularly pronounced when S6mG is located on the transcribed strand of DNA . The mutagenic effects are associated with the misincorporation of thymidine opposite S6mG during DNA replication, which can trigger a futile mismatch repair response .
Therapeutic Applications
Cancer Treatment:
The potential therapeutic applications of this compound are being explored primarily in the context of treating cancers with deficiencies in specific metabolic pathways. For instance, many tumors exhibit homozygous deletions of the gene for methylthioadenosine phosphorylase (MTAP), which can be exploited for targeted therapy using S6mG. This approach allows for higher doses of the drug to be administered safely, as normal tissues are protected from toxicity by pre-treatment with methylthioadenosine (MTA) .
Combination Therapies:
Recent studies suggest that combining this compound with other agents may enhance its anticancer effects. For example, combinations with methotrexate or pralatrexate have shown promise in preclinical models . Furthermore, using MTA alongside S6mG has resulted in substantial tumor shrinkage in xenograft models of leukemia and prostate cancer .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 6-Methylthioguanine involves its incorporation into DNA, where it enhances the photoreactivity of the nucleobase. Upon exposure to ultraviolet light, it undergoes photodissociation, generating reactive intermediates such as thiyl radicals. These intermediates can cause DNA damage, leading to cell death. This property is particularly useful in photodynamic therapy for cancer, where targeted DNA damage can be induced to kill cancer cells .
Vergleich Mit ähnlichen Verbindungen
6-Thioguanine: Similar in structure but lacks the methylthio group. It is also used in cancer therapy and immunosuppression.
4-Thiothymine: Another thio-nucleobase with photoreactive properties.
6-Mercaptopurine: A purine analog used in chemotherapy and immunosuppression
Uniqueness: 6-Methylthioguanine is unique due to its dual functionality of thionation and methylation, which significantly enhances its photoreactivity compared to its single-substituted counterparts. This makes it a valuable compound for studying DNA damage and developing advanced photodynamic therapies .
Biologische Aktivität
6-Methylthioguanine (S6mG) is a modified purine nucleoside that is primarily studied in the context of its biological activity and implications in cancer therapy and cytotoxicity. This article delves into the biological activity of S6mG, detailing its mechanisms of action, mutagenic properties, and the implications of its incorporation into DNA.
Overview of this compound
S6mG is derived from the methylation of 6-thioguanine (SG), a thiopurine drug used in the treatment of various malignancies. The formation of S6mG occurs through the action of S-adenosyl-L-methionine (SAM), which transfers a methyl group to SG during cellular metabolism. Understanding the biological effects of S6mG is crucial as it has been implicated in both therapeutic efficacy and adverse effects, including mutagenesis and carcinogenesis.
- Inhibition of Transcription :
-
Mutagenic Properties :
- The incorporation of S6mG into DNA results in G→A transitions at frequencies ranging from 39% in mammalian cells to 94% in Escherichia coli . This mutagenic potential is attributed to the mispairing of S6mG with thymidine during DNA replication, leading to replication errors that are recognized by the mismatch repair system.
- Impact on DNA Repair Mechanisms :
Case Study 1: Thiopurine-Induced Cytotoxicity
A study evaluated the cytotoxic effects of thiopurines, including SG and S6mG, on human leukemia cell lines. It was found that approximately 10% of guanine residues in genomic DNA were replaced with SG after treatment, with a small fraction methylated to form S6mG. This replacement was associated with significant cell death and highlights the role of S6mG in mediating thiopurine cytotoxicity .
Case Study 2: Long-term Effects in Organ Transplant Patients
Long-term use of azathioprine (a prodrug that metabolizes into SG) has been linked to an increased risk of therapy-related cancers. The mutagenic properties of both SG and S6mG are thought to contribute significantly to this risk, as they induce mutations that may lead to oncogenesis .
Table 1: Summary of Biological Activities
Eigenschaften
IUPAC Name |
6-methylsulfanyl-7H-purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGKYFQLKYGHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152594 | |
Record name | 6-Methylthioguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-47-6 | |
Record name | 6-Methylthioguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylthioguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylthioguanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylthioguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(methylthio)-1H-purin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYLTHIOGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNV75HJN3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.